

TP-021 Preclinical Research Findings: A Technical Overview

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Compound of Interest

Compound Name: TP-021

Cat. No.: B605976

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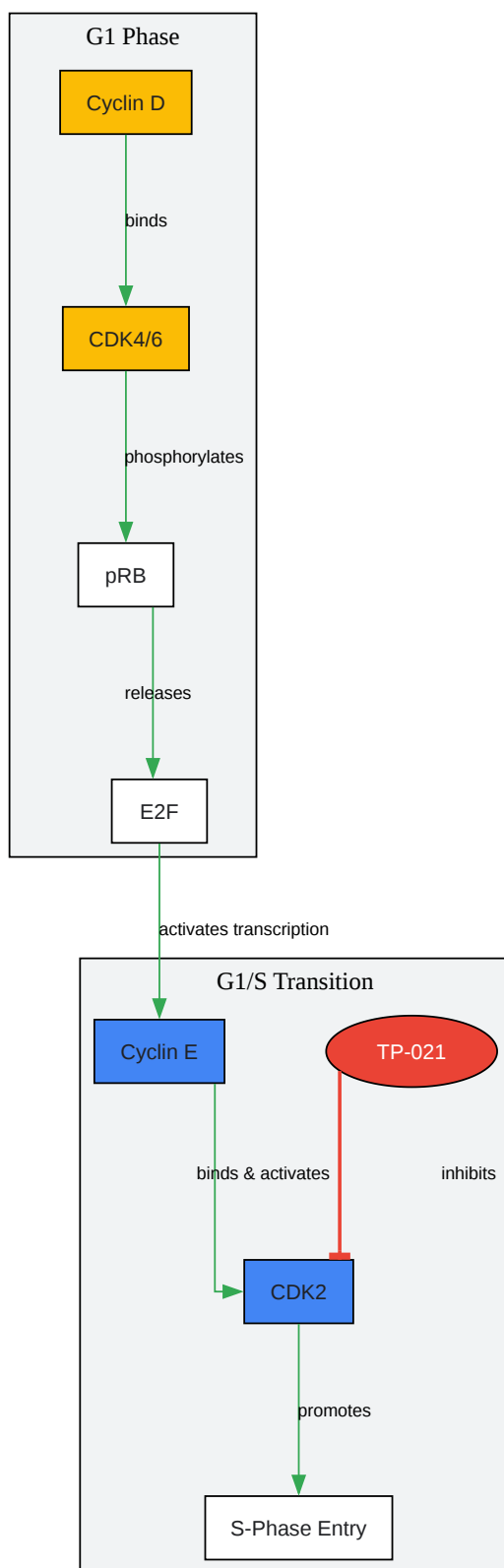
Disclaimer: Publicly available information on a specific molecule designated "**TP-021**" is limited. This document provides a representative summary of preclinical research findings based on similar investigational oncology agents, illustrating the expected data presentation, experimental detail, and pathway visualizations for a compound at this stage of development. The data and mechanisms presented herein are synthesized for illustrative purposes and are primarily based on preclinical findings for CDK2 and PRX3 inhibitors.

Executive Summary

This technical guide provides an in-depth overview of the preclinical data for **TP-021**, a novel investigational agent. The presented findings encompass in vitro and in vivo studies designed to elucidate the mechanism of action, efficacy, and safety profile of **TP-021**. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and development.

Mechanism of Action

TP-021 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2][3] Hyperactivation of the Cyclin E-CDK2 axis is a known driver of tumorigenesis and a mechanism of resistance to CDK4/6 inhibitors in certain cancers.[3] **TP-021** is designed to induce cell cycle arrest and apoptosis in tumors with elevated Cyclin E1 (CCNE1) expression.[2]



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Caption: Simplified signaling pathway of **TP-021** mediated CDK2 inhibition.

In Vitro Studies

Biochemical and Cellular Potency

TP-021 demonstrates potent and selective inhibition of CDK2 in enzymatic and cell-based assays.

Assay Type	Target	IC50 (nM)	Selectivity vs. CDK1	Cell Line (CCNE1 amplified)	Cellular IC50 (nM)
Enzymatic	CDK2	1.4	>600-fold	OVCAR3 (Ovarian)	50
Enzymatic	CDK1	942	-	SNU-16 (Gastric)	75

Data synthesized from representative preclinical findings for selective CDK2 inhibitors.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Enzymatic Assay: The inhibitory activity of **TP-021** against a panel of cyclin-dependent kinases was determined using a Caliper-based mobility shift assay. Kinase reactions were initiated by the addition of ATP (1mM) to a mixture of the respective CDK/cyclin complex and a fluorescently labeled peptide substrate. The reaction was allowed to proceed for 60 minutes at room temperature before being stopped. The conversion of substrate to product was measured, and IC50 values were calculated from the dose-response curves.

Cell Viability Assay: CCNE1-amplified (OVCAR3, SNU-16) and wild-type cell lines were seeded in 96-well plates and treated with increasing concentrations of **TP-021** for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader, and IC50 values were determined by non-linear regression analysis.

In Vivo Studies

Xenograft Models

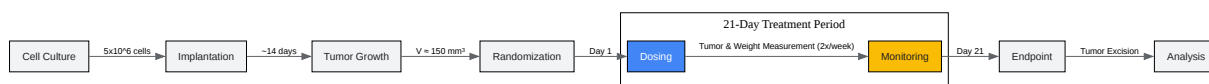
The anti-tumor activity of **TP-021** was evaluated in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of CCNE1-amplified cancers.

Model	Cancer Type	Dosing Schedule	Tumor Growth Inhibition (%)
OVCAR3 CDX	Ovarian	50 mg/kg, BID	85
Gastric PDX	Gastric	50 mg/kg, BID	70

Data synthesized from representative preclinical findings for selective CDK2 inhibitors.[1][2]

Experimental Protocols

Xenograft Model Workflow: Female athymic nude mice were subcutaneously implanted with 5×10^6 OVCAR3 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle control and treatment groups. **TP-021** was administered orally twice daily (BID) at a dose of 50 mg/kg. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. The study was terminated after 21 days, and tumors were excised for pharmacodynamic analysis.



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Caption: Workflow for in vivo xenograft studies of **TP-021**.

Pharmacodynamics and Biomarkers

Treatment with **TP-021** resulted in a dose-dependent reduction in phosphorylated Retinoblastoma protein (pRb), a downstream substrate of CDK2, in tumor tissues from xenograft models. This confirms target engagement in vivo.[2]

Biomarker	Assay	Result
pRb (Ser807/811)	Western Blot	Dose-dependent decrease
Ki-67	Immunohistochemistry	Reduction in proliferation index

Safety and Tolerability

In preclinical toxicology studies, **TP-021** was generally well-tolerated at efficacious doses. No significant body weight loss was observed in the in vivo efficacy studies. Further GLP toxicology studies are ongoing to establish a comprehensive safety profile.

Conclusion

The preclinical data for **TP-021** demonstrate a potent and selective CDK2 inhibitor with significant anti-tumor activity in models of CCNE1-amplified cancers. The favorable in vitro and in vivo profiles, coupled with clear evidence of target engagement, support the continued clinical development of **TP-021** as a potential therapeutic for this patient population.

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